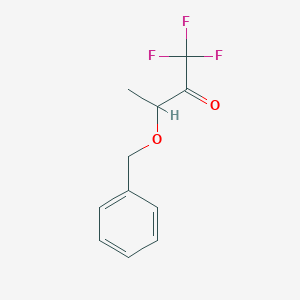

3-(Benzyloxy)-1,1,1-trifluorobutan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

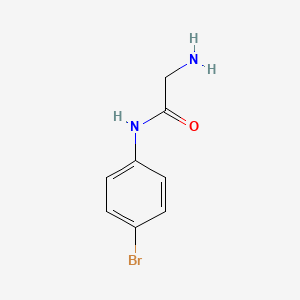

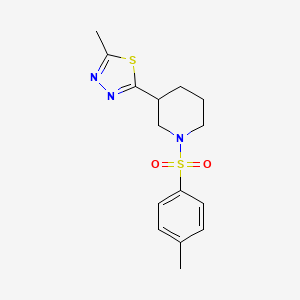

“3-(Benzyloxy)-1,1,1-trifluorobutan-2-one” is an organic compound. The “benzyloxy” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) and an oxygen atom. The “trifluorobutan-2-one” part suggests a four-carbon chain with a carbonyl group (=O) on the second carbon and three fluorine atoms attached to the terminal carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the benzyloxy group and the trifluorobutan-2-one group in separate steps. The exact methods would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would likely show the benzyl group and the trifluorobutan-2-one group attached via an oxygen atom. The trifluorobutan-2-one group would consist of a four-carbon chain with three fluorine atoms attached to the terminal carbon and a carbonyl group on the second carbon .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. The presence of the carbonyl group could make it susceptible to reactions such as nucleophilic addition. The benzylic position (the carbon adjacent to the benzene ring) is often particularly reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Enhancements

3-(Benzyloxy)-1,1,1-trifluorobutan-2-one and its related compounds play a crucial role in the development of new methodologies for organic synthesis. For instance, the use of 2-benzyloxy-1-methylpyridinium triflate has been shown to effectively convert alcohols into benzyl ethers upon warming, demonstrating the compound's utility in the benzylation of alcohols for synthesizing benzyl ethers in good to excellent yields (Poon & Dudley, 2006). Similarly, trifluoromethyl-substituted chiral dendrimers have been synthesized using trifluoromethylated compounds, showcasing the versatility of these compounds in creating complex molecular architectures (Greiveldinger & Seebach, 1998).

Catalyst and Reaction Medium Innovations

Research has also focused on the role of trifluoromethylated compounds as catalysts and in reaction mediums. For example, a Mn(II)/Pyridine-2-carboxylic acid catalyst system, which may incorporate similar trifluoromethylated ketones, has shown high efficiency in the selective epoxidation of alkenes with H2O2, highlighting the potential of these compounds in green chemistry applications (Dong et al., 2012). Furthermore, the novel acid-catalyzed O-benzylating reagent TriBOT, derived from benzyl imidate, underscores the utility of trifluoromethylated compounds in facilitating the synthesis of benzyl ethers, offering a stable, efficient, and eco-friendly alternative for organic synthesis (Yamada, Fujita, & Kunishima, 2012).

Electrochemical and Photoredox Applications

On the electrochemical front, trifluoromethylated compounds have been investigated for their electrochemical behaviors and electrogenerated chemiluminescence (ECL). The study of 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes, potentially related to trifluoromethylated ketones, has contributed to understanding the electrochemical properties and ECL of complex organic molecules, offering insights into their applications in sensing and electronic devices (Qi et al., 2016).

Wirkmechanismus

Safety and Hazards

As with any chemical, handling “3-(Benzyloxy)-1,1,1-trifluorobutan-2-one” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring good ventilation. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-phenylmethoxybutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-8(10(15)11(12,13)14)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGNAVCEQVDRDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(F)(F)F)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-1,1,1-trifluorobutan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905121.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B2905128.png)

![2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride](/img/structure/B2905131.png)

![N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2905136.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2905140.png)